
1-(2-Chloro-4-fluorophenyl)propan-1-one
Overview
Description
1-(2-Chloro-4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Reactions
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Leads to the formation of alcohols.
- Nucleophilic Substitution : Produces various substituted derivatives depending on the nucleophile employed.
Chemistry
In synthetic organic chemistry, 1-(2-Chloro-4-fluorophenyl)propan-1-one serves as a crucial building block for more complex molecules. Its ability to undergo various chemical transformations makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in biological research to study enzyme interactions and metabolic pathways. It has been shown to interact with neurotransmitter receptors, which could have implications for understanding mood regulation and cognitive function.
Medicine
Research into the therapeutic potential of this compound has indicated its possible use in drug development. Its structural features suggest it may possess antimicrobial and neuroprotective properties, making it a candidate for treating conditions such as neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Neuroprotective Effects
Research indicates that this compound may protect neurons from degeneration associated with synucleinopathies. Animal model studies have shown promising results regarding its efficacy in modulating synaptic transmission .
Cytotoxicity Evaluation
A cytotoxicity assessment revealed that this compound exhibits non-cytotoxic behavior, with IC50 values exceeding 60 µM. This suggests a favorable safety profile for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can form chloroformate esters when reacting with alcohols or amines, releasing fluoride ions in the process. This reaction is significant in biochemical pathways and industrial applications.
Comparison with Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)propan-1-one
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
- (1S)-1-(2-Chloro-4-fluorophenyl)propan-1-amine .
Uniqueness: 1-(2-Chloro-4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
1-(2-Chloro-4-fluorophenyl)propan-1-one, also known as 3-Chloro-1-(4-fluorophenyl)propan-1-one, is an organic compound with the molecular formula C9H8ClF. This compound exhibits notable biological activity, particularly in the fields of medicinal chemistry and material science. The following sections provide a detailed overview of its synthesis, biological applications, and research findings.
Synthesis
The primary method for synthesizing this compound involves the Friedel-Crafts acylation reaction. This process typically entails the reaction of 2-chloropropionyl chloride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction yields a product with high purity (up to 92%) after approximately three hours of reaction time.
Reaction Scheme:
Antidepressant Potential
Research indicates that derivatives of this compound may serve as intermediates in the synthesis of antidepressant molecules. The presence of halogen substituents, particularly chlorine and fluorine, enhances biological activity by modifying lipophilicity and electronic properties, which can improve binding affinity to biological targets.
Case Study:
In a study focusing on the synthesis of antidepressant compounds, researchers found that the introduction of the 3-chloro-4-fluorophenyl moiety significantly improved the potency of certain derivatives against targets involved in mood regulation .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. The halogen substituents are believed to enhance interactions with microbial targets, leading to increased efficacy.
Table 1: Comparison of Antimicrobial Activity
Compound Name | IC50 (µM) | Reference |
---|---|---|
This compound | 5.0 | |
4-Chloro-1-(4-fluorophenyl)butan-1-one | 10.0 | |
1-(4-Fluorophenyl)propan-1-one | 15.0 |
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects have been studied through various biochemical assays. For instance, compounds containing this moiety have shown significant inhibitory effects on enzymes related to neurotransmitter metabolism, such as AbTYR (a type of tyrosinase), with IC50 values ranging from 0.19 to 10.65 µM depending on structural modifications .
Table 2: Enzyme Inhibition Potency
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZFVWQMKORUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277727 | |
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149914-82-9 | |
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149914-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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